N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Description
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dual-substituted sulfonamide nitrogen. The compound features:
- A 4-methoxybenzenesulfonamide core.
- A 4-methoxyphenyl group attached to the sulfonamide nitrogen.
- A 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety linked via a methylene group to the sulfonamide nitrogen.
This structure combines electron-withdrawing (Cl, CF₃) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O4S/c1-26-19(21)17(18(25-26)20(22,23)24)12-27(13-4-6-14(30-2)7-5-13)32(28,29)16-10-8-15(31-3)9-11-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNPNBZWTULIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107253 | |
| Record name | N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955975-53-8 | |
| Record name | N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955975-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an inhibitor of human carbonic anhydrase B. It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt the balance of bicarbonate and proton concentrations in the body, which can have various downstream effects.
Pharmacokinetics
The presence of the trifluoromethyl group in the compound might influence its pharmacokinetic properties. Trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals, potentially improving the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. As an inhibitor of carbonic anhydrase B, it could potentially be used in the treatment of conditions where the activity of this enzyme is detrimental. For example, benzenesulfonamide derivatives have been found to be effective in the treatment of proliferative diseases such as cancer.
Biological Activity
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19ClF3N3O4S
- Molecular Weight : 489.90 g/mol
- CAS Number : 31552156
Biological Activity Overview
The compound exhibits promising biological activities, particularly in the field of oncology. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- A549 (lung cancer)
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction via p53 activation |
| U-937 | 10.38 | Inhibition of cell cycle progression |
| A549 | 12.00 | Induction of oxidative stress |
The compound's anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : It activates the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3, which are crucial for programmed cell death .
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G2/M phase, thereby preventing cancer cells from proliferating .
- Oxidative Stress : It induces oxidative stress in cancer cells, which can lead to cellular damage and death .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming an increase in early apoptotic markers .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential as an effective anticancer agent .
- Comparative Analysis : Comparisons with standard chemotherapeutic agents like doxorubicin revealed that this compound exhibited comparable or superior efficacy against certain cancer types, suggesting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties:
Research Findings and Methodological Considerations
- Structural Similarity vs. Functional Divergence : While the target compound shares a sulfonamide backbone with analogues, its pyrazole and methoxy substitutions create distinct electronic profiles. Computational similarity assessments (e.g., Tanimoto coefficients) may classify these compounds as "similar," but functional assays are critical to confirm bioactivity overlap .
- Analytical Challenges : highlights that methods like spectrofluorometry and tensiometry yield consistent critical micelle concentration (CMC) values for surfactants, suggesting physicochemical properties (e.g., aggregation behavior) of sulfonamides could be similarly evaluated to predict solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, involving coupling of substituted pyrazole and benzenesulfonamide precursors. For example, describes a procedure using dichloromethane as a solvent, potassium carbonate as a base, and argon atmosphere to prevent oxidation. Dropwise addition of acyl chlorides at 0°C followed by room-temperature stirring (5 hours) yields intermediates with ~89% efficiency. Optimization involves adjusting equivalents of reagents (e.g., 2.0 equiv K₂CO₃), solvent purity, and inert gas use .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, bond angles, and torsional strain. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .
- NMR/IR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 4-position). IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 367.06036 g/mol) .
Q. How can preliminary biological activity screening be designed for this sulfonamide derivative?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays. Compare IC₅₀ values with reference inhibitors.
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. emphasizes using quantum chemical reaction path searches to predict reactivity .
- Molecular docking : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina. Analyze binding poses and hydrogen-bond interactions with residues like Arg513 or His90 .
Q. What strategies resolve contradictions in crystallographic data versus spectroscopic results (e.g., unexpected bond lengths or torsion angles)?
- Methodology :
- Data cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
- Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of trifluoromethyl groups) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) and test activity. lists analogs with varied substituents (e.g., 606126-05-0, 170570-38-4) .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
Q. What experimental and computational approaches are effective in analyzing metabolic stability and degradation pathways?
- Methodology :
- LC-MS/MS : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites.
- In silico prediction : Use software like ADMET Predictor to estimate metabolic hotspots (e.g., demethylation of methoxy groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
